1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone
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Overview
Description
1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone is a complex organic compound that features a benzothiadiazole moiety, a piperazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with sulfur-containing reagents.
Sulfonylation: The benzothiadiazole is then sulfonylated using sulfonyl chlorides under basic conditions.
Piperazine Introduction: The sulfonylated benzothiadiazole is reacted with piperazine to form the piperazinyl derivative.
Final Coupling: The piperazinyl derivative is coupled with 2-(2-methoxyphenyl)ethanone under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to its photoluminescent properties.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone involves its interaction with molecular targets through its functional groups. The benzothiadiazole moiety acts as an electron acceptor, while the piperazine ring can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid
- 2,1,3-Benzothiadiazole derivatives
Uniqueness
1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone is unique due to the combination of its benzothiadiazole, piperazine, and methoxyphenyl groups, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and medicinal chemistry, where specific interactions and properties are crucial.
Properties
Molecular Formula |
C19H20N4O4S2 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C19H20N4O4S2/c1-27-16-7-3-2-5-14(16)13-18(24)22-9-11-23(12-10-22)29(25,26)17-8-4-6-15-19(17)21-28-20-15/h2-8H,9-13H2,1H3 |
InChI Key |
JKNLHLVZGITGSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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